

Biological Activity of Mandelic Acid Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name: (S)-4-hydroxymandelic acid

CAS No.: 13244-75-2

Cat. No.: B172684

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Executive Summary & Scaffold Significance

Mandelic acid (2-hydroxy-2-phenylacetic acid) represents a privileged scaffold in medicinal chemistry due to its dual functionality (hydroxyl and carboxyl groups) and inherent chirality.^[1]^[2]^[3]^[4] While the parent compound exhibits mild antimicrobial properties, its derivatives—particularly those hybridized with heterocyclic moieties like 1,3,4-oxadiazoles, thiazolidinones, and indoles—demonstrate potency superior to standard clinical agents in specific resistant phenotypes.

This guide objectively compares these derivatives against standard-of-care alternatives (e.g., Mandipropamid, Cisplatin) and details the mechanistic pathways driving their efficacy.

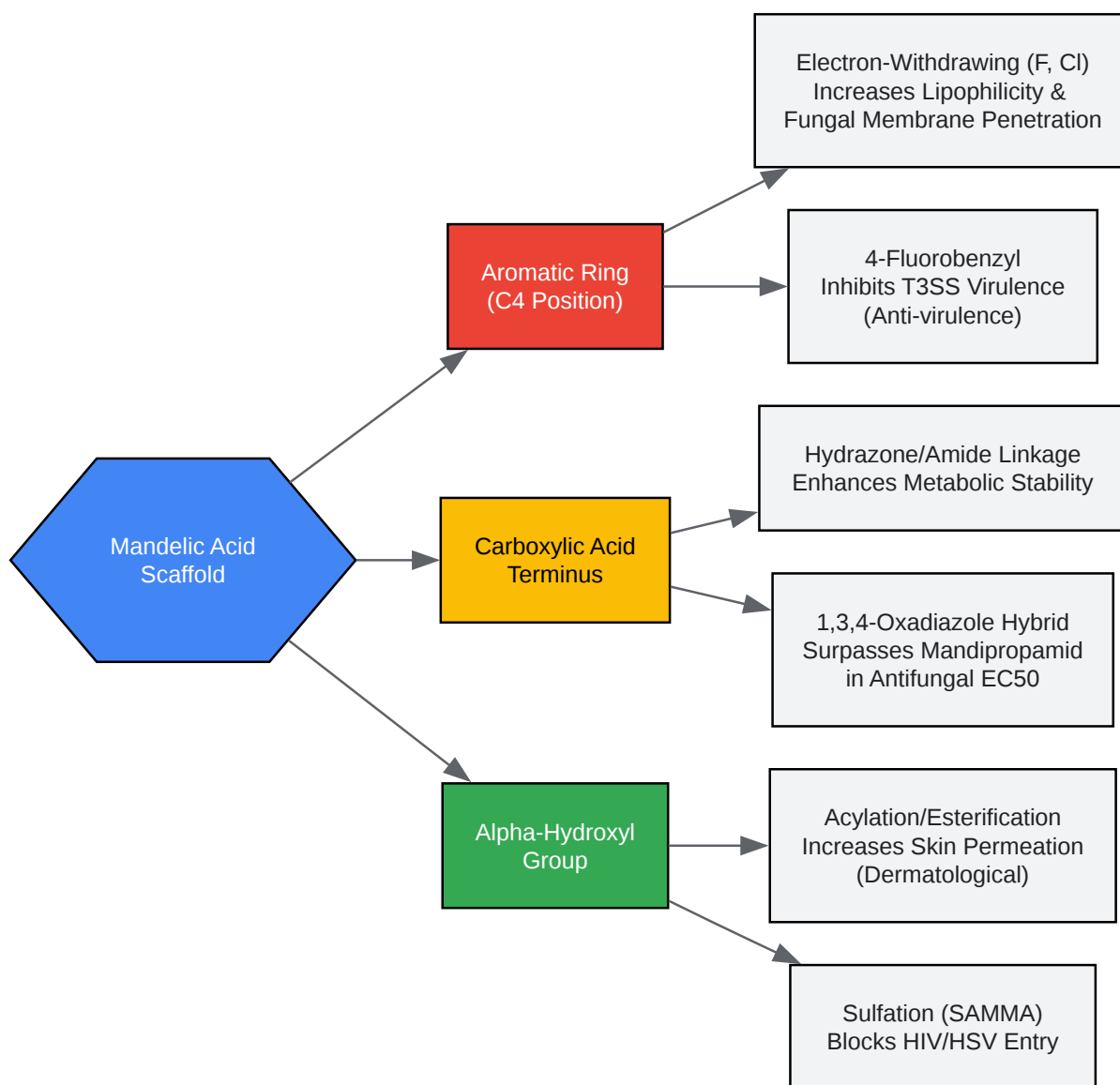
Structure-Activity Relationship (SAR) Analysis

The biological versatility of mandelic acid stems from three modifiable regions: the aromatic ring, the

-hydroxyl group, and the carboxylic acid terminus.^[3]^[5]^[6] Modifications in these zones dictate specificity for antifungal, antibacterial, or anticancer targets.^[3]^[6]

SAR Visualization

The following diagram illustrates the impact of specific substitutions on biological activity.



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Caption: SAR map highlighting how specific structural modifications of the mandelic acid scaffold translate to distinct biological outcomes.

Comparative Performance Review

Antifungal Activity: Oxadiazole-Mandelic Acid Hybrids

Recent synthetic campaigns have focused on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety. These compounds target phytopathogenic fungi more effectively than commercial standards by disrupting cell membrane integrity.[7]

Table 1: Comparative Efficacy against Phytopathogens (EC

values) Lower EC

indicates higher potency.

Compound ID	Substitution (R-Group)	Target Organism	EC (mg/L)	Relative Potency vs. Standard
E18	4-substituted oxadiazole	Sclerotinia sclerotiorum	8.0	1.75x more potent than Mandipropamid (14.0 mg/L)
E6	4-chloro derivative	Verticillium dahliae	12.7	2.14x more potent than Mandipropamid (27.2 mg/L)
E13	4-methyl derivative	Gibberella saubinetii	20.4	Comparable to broad-spectrum fungicides
Mandipropamid	(Standard Control)	S. sclerotiorum	14.0	Baseline

Data Source: Derived from recent bioassays on 1,3,4-oxadiazole mandelic acid derivatives [1, 2].

Anticancer Activity: Thiazolidinone & Organotin Derivatives

Derivatives targeting human Carbonic Anhydrase IX (hCA IX) and those utilizing organotin complexes show significant cytotoxicity against solid tumors.

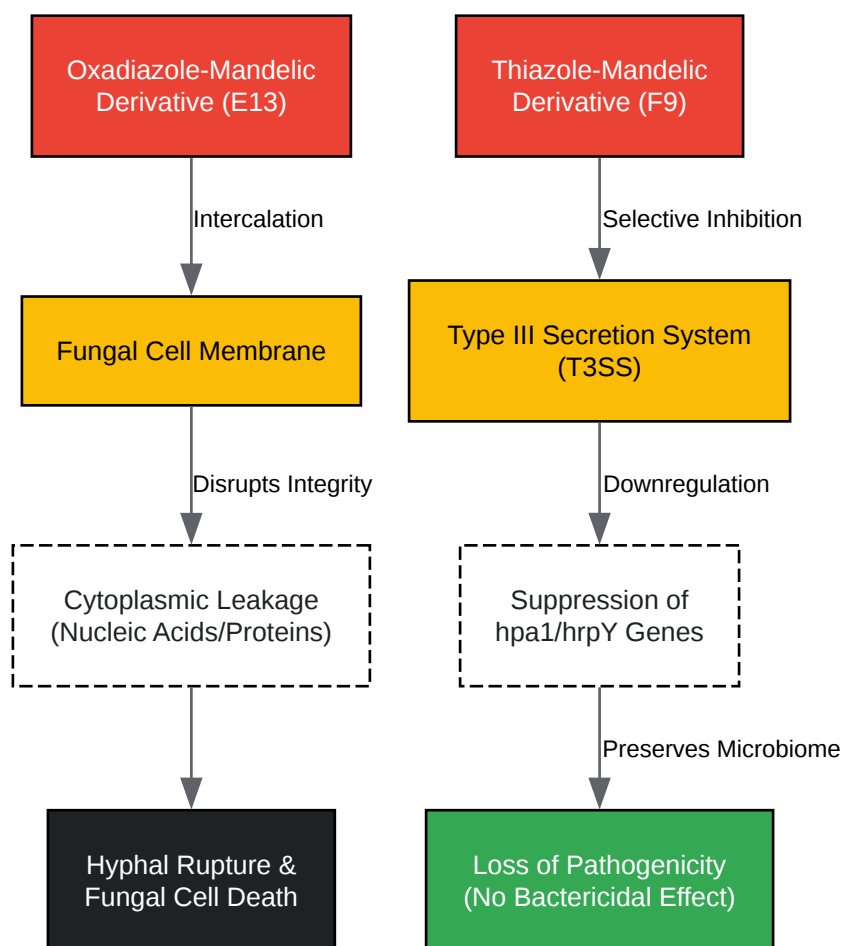
Table 2: Cytotoxicity against MCF-7 Breast Cancer Cell Lines

Derivative Class	Specific Compound	IC (M)	Mechanism of Action
Thiazolidinone-Mandelic	Cmpd 98	0.10 ± 0.01	Selective hCA IX inhibition (hypoxia targeting)
Triorganotin(IV)	Complex C-1	8.82 µg/mL	Induction of mitochondrial apoptosis
Doxorubicin	(Standard)	~0.50	DNA intercalation (High toxicity)

Key Insight: While Doxorubicin is potent, Thiazolidinone derivatives (Cmpd 98) offer sub-micromolar potency with potentially lower systemic toxicity due to selective targeting of the tumor-associated enzyme hCA IX [3, 4].

Mechanistic Pathways

Understanding how these derivatives function is critical for rational drug design. The diagram below details the dual-action mechanism of the most potent antifungal and anti-virulence derivatives.



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Caption: Dual mechanistic pathways: E13 induces direct lethality via membrane rupture, while F9 acts as an anti-virulence agent by silencing the T3SS machinery without killing the bacteria [5, 6].

Experimental Protocols

The following protocols are synthesized from high-impact studies to ensure reproducibility.

Protocol 1: Determination of Antifungal EC (Mycelial Growth Rate)

Used to generate data in Table 1.

Reagents: Potato Dextrose Agar (PDA), Sterile Petri dishes, Test compounds dissolved in DMSO. Procedure:

- Preparation: Autoclave PDA medium and cool to 50°C.
- Dosing: Add test compounds to molten agar to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 mg/L. (Ensure DMSO concentration < 0.5% v/v).
- Inoculation: Place a 5 mm mycelial plug from a fresh culture (e.g., *S. sclerotiorum*) in the center of the plate.
- Incubation: Incubate at $25 \pm 1^\circ\text{C}$ for 72 hours in the dark.
- Measurement: Measure colony diameter in cross-directions.
- Calculation: Calculate inhibition rate () using:
(Where is control diameter and is treatment diameter). Derive EC using log-probit regression analysis.

Protocol 2: Bacterial Membrane Integrity Assay (Propidium Iodide)

Validates the membrane disruption mechanism shown in the diagram.

Reagents: Propidium Iodide (PI) stain, Fluorescence Microscope, Phosphate Buffered Saline (PBS). Procedure:

- Culture: Grow bacterial/fungal cells to log phase.
- Treatment: Expose cells to the mandelic acid derivative at 1x and 2x MIC for 4 hours.

- Harvest: Centrifuge at 3000 rpm for 5 mins; wash pellet 2x with PBS.
- Staining: Resuspend in PBS containing 10 µg/mL PI. Incubate for 20 mins in the dark at 37°C.
- Visualization: Observe under a fluorescence microscope (Excitation: 535 nm, Emission: 617 nm).
- Interpretation: Red fluorescence indicates compromised membranes (PI penetrates dead cells); intact cells remain unstained.

Conclusion

Mandelic acid derivatives have evolved from simple skin-care agents to sophisticated pharmacological tools.[2] The data indicates that 1,3,4-oxadiazole substitutions yield superior antifungal profiles compared to commercial mandipropamid, while thiazolidinone hybrids offer a targeted approach to hypoxic tumors. For drug development, the "anti-virulence" pathway (T3SS inhibition) represents the most promising frontier, offering a method to treat infections without driving antibiotic resistance.

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